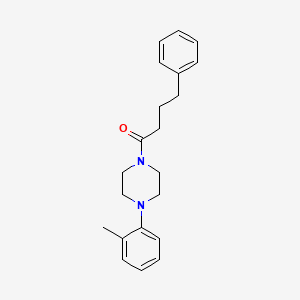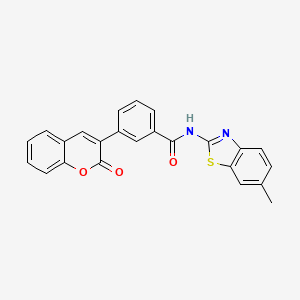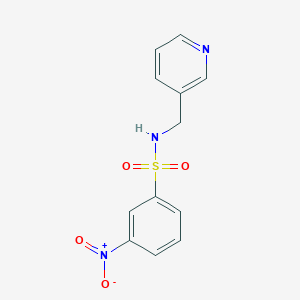![molecular formula C9H6Cl3N3O4 B4887189 2,2,2-trichloro-N-{[(2-nitrophenyl)amino]carbonyl}acetamide](/img/structure/B4887189.png)
2,2,2-trichloro-N-{[(2-nitrophenyl)amino]carbonyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trichloro-N-{[(2-nitrophenyl)amino]carbonyl}acetamide, commonly known as TCA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TCA is a white crystalline powder that is soluble in organic solvents and has a melting point of 178-180°C.
作用機序
The mechanism of action of TCA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and repair. TCA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. TCA has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA.
Biochemical and Physiological Effects:
TCA has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. TCA has also been found to inhibit the expression of genes involved in inflammation, suggesting that it may have anti-inflammatory properties. In addition, TCA has been shown to induce oxidative stress in cancer cells, leading to cell death.
実験室実験の利点と制限
TCA has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. TCA is also soluble in organic solvents, making it easy to handle and manipulate. However, TCA has some limitations for lab experiments. It is toxic and should be handled with care. In addition, TCA has low water solubility, which may limit its applications in some experiments.
将来の方向性
There are several future directions for the study of TCA. One potential application of TCA is in the development of novel anticancer drugs. TCA has been shown to have anticancer properties, and further research could lead to the development of more effective and targeted anticancer drugs. Another direction for future research is the study of the mechanism of action of TCA. Understanding how TCA inhibits the activity of enzymes involved in DNA synthesis and repair could lead to the development of new drugs that target these enzymes. Finally, the study of the pharmacokinetics and pharmacodynamics of TCA could lead to the development of more effective and safer drugs.
合成法
TCA can be synthesized through the reaction of 2-nitroaniline with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with water to yield TCA. The yield of TCA can be improved by using a solvent such as acetonitrile and optimizing the reaction conditions such as temperature and reaction time.
科学的研究の応用
TCA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antifungal, and antibacterial properties. TCA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of fungi such as Candida albicans and bacteria such as Staphylococcus aureus.
特性
IUPAC Name |
2,2,2-trichloro-N-[(2-nitrophenyl)carbamoyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3O4/c10-9(11,12)7(16)14-8(17)13-5-3-1-2-4-6(5)15(18)19/h1-4H,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHRZGRLOABUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N-[(2-nitrophenyl)carbamoyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B4887114.png)
![2,2,7,7-tetramethyl-5-(propoxymethyl)tetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran](/img/structure/B4887120.png)
![propyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4887125.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4887143.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-fluorobenzyl)piperazine](/img/structure/B4887149.png)

![methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4887161.png)
![1-(diphenylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4887164.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4887166.png)
![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887182.png)
![2-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4887188.png)

